14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Overview
Description
14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[76102,7013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine ring, and a diazatetracyclohexadecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one typically involves multiple steps, starting with the preparation of the thiophene and piperidine precursors. These precursors are then subjected to a series of reactions, including sulfonylation, cyclization, and carbonylation, under controlled conditions to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols or amines.
Scientific Research Applications
14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.
Medicine: Research may investigate its potential as a therapeutic agent for treating diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may bind to a specific receptor to modulate its activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methylbenzenesulfonic acid [14-[2-(2-hydroxyethylamino)ethyl]-8-oxo-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-10-yl] ester
- N-(4-ethenyl-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-3-yl)methanimine
Uniqueness
14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its thiophene and piperidine rings, along with the diazatetracyclohexadecane core, make it a versatile compound for various applications.
Properties
IUPAC Name |
14-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S2/c28-23-17-6-2-1-5-16(17)22-21-18(23)7-3-8-19(21)27(25-22)24(29)15-10-12-26(13-11-15)33(30,31)20-9-4-14-32-20/h1-9,14-15H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGMLYYYCCMPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O)S(=O)(=O)C6=CC=CS6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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